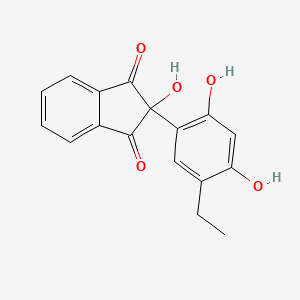
2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a derivative of cyclopentene, featuring a carboxylic acid ester functional group. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The compound’s reactivity is influenced by the presence of the cyclopentene ring and the ester functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopentene-1-carboxylic acid, 1,2,3-trimethyl-, ethyl ester: Similar structure but with an additional methyl group.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a ketone group instead of the double bond in the cyclopentene ring.
Uniqueness
2-Cyclopentene-1-carboxylic acid, 1,2-dimethyl-, ethyl ester is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
64701-60-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
ethyl 1,2-dimethylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-4-12-9(11)10(3)7-5-6-8(10)2/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
BKBOZHPBLJGXHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


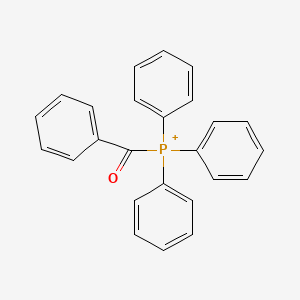
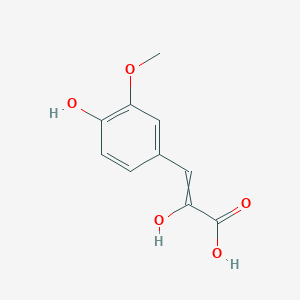
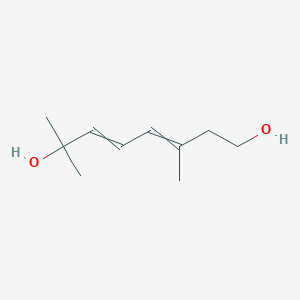





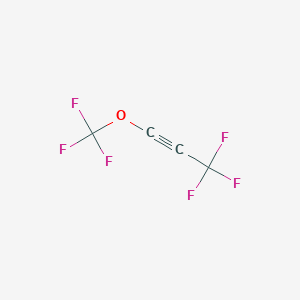
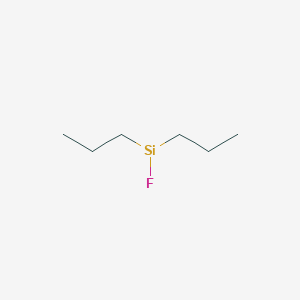
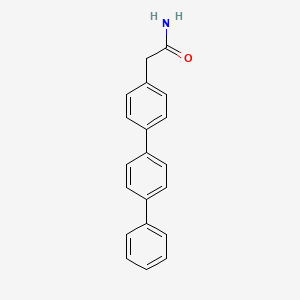
methyl}benzene](/img/structure/B14498725.png)
